molecular formula C15H17NO4 B1625072 Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate CAS No. 227758-97-6

Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate

Cat. No.: B1625072
CAS No.: 227758-97-6
M. Wt: 275.3 g/mol
InChI Key: IZUKUAYQEZMUBG-ZDUSSCGKSA-N
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Description

Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by its unique structure, which includes a piperidine ring and a carbobenzyloxy (cbz) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the Carbobenzyloxy Group: The cbz group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved by reacting the piperidine derivative with benzyl chloroformate in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the cbz group to a free amine.

    Substitution: Nucleophilic substitution reactions can replace the cbz group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or free amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The cbz group protects the amine functionality, allowing selective reactions at other sites. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate
  • Methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate

Uniqueness

Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate is unique due to its specific structure, which includes a cbz-protected amine and a piperidine ring. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Biological Activity

Methyl (2S)-1-Cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate (CAS No. 227758-97-6) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

  • Chemical Formula : C15H17NO4
  • Molecular Weight : 275.3 g/mol
  • Appearance : White to light yellow crystalline powder
  • Assay : ≥97% purity

This compound exhibits biological activity primarily through modulation of neurotransmitter systems and enzyme inhibition. Its structure allows it to interact with various biological targets, including:

  • Enzymatic Inhibition : It has been shown to inhibit certain enzymes that play a role in neurotransmitter metabolism, particularly those involved in the cholinergic system.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.

1. Neuropharmacological Effects

Research indicates that this compound may have implications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate beta-secretase (BACE) activity has been highlighted in patent literature, indicating potential for reducing amyloid-beta plaque formation associated with Alzheimer's pathology .

2. Antioxidant Properties

In vitro studies have demonstrated that this compound exhibits antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage. This suggests a potential role in protecting against oxidative stress-related conditions.

Case Study 1: Neuroprotective Activity

A study investigated the effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results indicated a significant reduction in cell death and maintenance of cell viability compared to untreated controls. This study supports the compound's potential as a neuroprotective agent.

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit BACE activity. The findings demonstrated a dose-dependent inhibition of BACE, with IC50 values suggesting effective modulation at nanomolar concentrations. This positions this compound as a promising candidate for further development in Alzheimer's therapeutics.

Data Summary Table

PropertyValue
Chemical NameThis compound
CAS Number227758-97-6
Molecular Weight275.3 g/mol
Purity≥97%
Biological ActivityNeuroprotective, Enzyme Inhibition

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,6-8,10,13H,5,9,11H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUKUAYQEZMUBG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC=CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465894
Record name AG-E-65504
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227758-97-6
Record name AG-E-65504
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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